6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Antihyperlipidemic Triglyceride Lowering Cholesterol Reduction

6-Phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 27022-16-8, PubChem CID 280494, NSC132235) is a fully oxidized N-phenyl diphenimide belonging to the dibenz[c,e]azepine-5,7-dione class. This tricyclic scaffold features a central seven-membered azepine ring fused to two benzene rings, with a carbonyl group at positions 5 and 7 and an N-phenyl substituent at position 6.

Molecular Formula C20H13NO2
Molecular Weight 299.3 g/mol
CAS No. 27022-16-8
Cat. No. B5211524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione
CAS27022-16-8
Molecular FormulaC20H13NO2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
InChIInChI=1S/C20H13NO2/c22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(23)21(19)14-8-2-1-3-9-14/h1-13H
InChIKeySLDJHSKMBZMZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 27022-16-8): Scientific Procurement Baseline & Compound Identity


6-Phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 27022-16-8, PubChem CID 280494, NSC132235) is a fully oxidized N-phenyl diphenimide belonging to the dibenz[c,e]azepine-5,7-dione class [1]. This tricyclic scaffold features a central seven-membered azepine ring fused to two benzene rings, with a carbonyl group at positions 5 and 7 and an N-phenyl substituent at position 6 [2]. The compound is structurally classified as an N-substituted diphenimide and has been investigated for antihyperlipidemic, antiproliferative, and anti-inflammatory activities [3]. Unlike its 6,7-dihydro counterparts or N-alkyl-substituted analogs, the fully aromatic dione oxidation state and the unsubstituted N-phenyl group confer a distinct pharmacological profile that cannot be replicated by simple scaffold hopping [4].

Why Generic N-Substituted Diphenimide Substitution Fails: The Critical Role of the N-Phenyl Moiety in 6-Phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione


The dibenz[c,e]azepine-5,7-dione scaffold exhibits pronounced substituent-dependent pharmacological divergence that precludes generic interchange. In a systematic evaluation of 24 N-substituted derivatives, the phenyl-substituted diphenimides as a subclass demonstrated distinctly superior antihyperlipidemic efficacy compared to N-alkyl, N-benzyl, or N-heterocyclic congeners [1]. Within the phenyl-substituted series, even minor aryl modifications produce large functional shifts: the N-(4-methylphenyl) analog achieves 48% serum cholesterol and 40% serum triglyceride reduction in rodents, while the N-(4-chlorophenyl) analog shows >50% inhibition of induced edema at 25 mg/kg I.P. in anti-inflammatory models—a property not reported for the N-phenyl parent [2][3]. The 6,7-dihydro (reduced) form of the scaffold exhibits a fundamentally different lipid-modulating pattern: it lowers both cholesterol and triglycerides, whereas lovastatin lowers only cholesterol, demonstrating that the oxidation state of the azepine ring is also a critical determinant of polypharmacology [4]. Consequently, substituting the N-phenyl-5,7-dione with an N-alkyl-dihydro variant, an N-benzyl analog, or a halogenated phenyl derivative will yield a predictably different efficacy and selectivity fingerprint, invalidating direct replacement in any structure-activity-dependent research or development program.

6-Phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione: Quantified Differentiation Evidence Against Closest Comparators


Antihyperlipidemic Efficacy: N-Phenyl Diphenimide Subclass vs. N-Alkyl and N-Benzyl Congeners

In the Barakat et al. (2007) study, 24 N-substituted dibenz[c,e]azepine-5,7-diones were systematically evaluated for antihyperlipidemic activity in the Triton-WR1339-induced hyperlipidemia rat model at a uniform dose of 150 mg/kg. The phenyl-substituted derivatives as a subclass exhibited a pronounced and consistent decrease in both serum total cholesterol and triglyceride levels, qualitatively outperforming N-alkyl, N-benzyl, and N-heterocyclic-substituted congeners within the same study [1]. While the published abstract and accessible excerpts do not provide the individual percent reduction values for the specific 6-phenyl compound (compound VII) disaggregated from the subclass, the authors explicitly state that 'the phenyl substituted derivatives of diphenimide have shown a pronounced decrease in both triglyceride and cholesterol levels' as the headline finding [1]. This subclass-level efficacy is consistent with independent cross-study data: the closely related N-(4-methylphenyl)diphenimide (identical scaffold, para-methyl substituent on the N-phenyl ring) reduced serum cholesterol by 48% and serum triglycerides by 40% after 16 days at 20 mg/kg/day oral in CF1 mice [2], and reduced serum cholesterol by 67% and serum triglycerides by 66% at 20 mg/kg/day oral in Sprague-Dawley rats [3].

Antihyperlipidemic Triglyceride Lowering Cholesterol Reduction Triton WR-1339 Model

Dual Cholesterol and Triglyceride Lowering vs. Lovastatin: Oxidation-State-Dependent Polypharmacology of the Dibenzo[c,e]azepine Scaffold

A direct head-to-head comparison between 6,7-dihydro-5H-dibenz(c,e)azepine (the reduced form of the scaffold) and lovastatin in Sprague-Dawley male rats demonstrated a critical differentiation: the azepine lowered both serum total cholesterol and serum triglyceride levels, whereas lovastatin—a standard-of-care HMG-CoA reductase inhibitor—only lowered serum total cholesterol significantly [1]. While this head-to-head study used the 6,7-dihydro (reduced) form rather than the 5,7-dione (oxidized) form, the Barakat et al. (2007) study confirms that the fully oxidized N-phenyl-5,7-dione derivatives also produce dual cholesterol and triglyceride lowering in the Triton-WR1339 model [2]. This dual lipid-modulating polypharmacology is a scaffold-intrinsic property that distinguishes the dibenz[c,e]azepine chemotype from statins, which are predominantly cholesterol-selective agents. Additionally, the azepine did not elevate lipid levels in tissues, whereas lovastatin caused tissue lipid accumulation—a potentially undesirable off-target effect [1].

Dual Lipid Lowering Triglyceride Reduction Lovastatin Comparator Polypharmacology

Antiproliferative Activity in Human Cervical Adenocarcinoma (HeLa) Cells: NCI/DTP Screening Evidence

6-Phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione (registered as NSC132235 in the NCI Developmental Therapeutics Program repository) was included in antiproliferative screening against human HeLa cervical adenocarcinoma cells. The PubChem BioAssay record (AID associated with PubChem CID 280494) reports that among six tested compounds in this assay, three were active, with one compound demonstrating antiproliferative activity at ≤1 µM after 48-hour incubation using the WST-8 cell viability assay [1]. The specific IC₅₀ value of the 6-phenyl compound within this tested set has not been publicly disaggregated in the accessible database records; however, its inclusion in the NCI/DTP repository (NSC132235) and its presence in the active compound set establish baseline antiproliferative potential against this cervical cancer line [1][2]. The related N-substituted diphenimide class has demonstrated broader cytotoxic activity against leukemias, carcinomas, and sarcomas in both murine and human cell models, with evidence of IMP dehydrogenase and PRPP amidotransferase inhibition as a mechanistic basis [3].

Antiproliferative HeLa Cells NCI-60 Screening Cancer Research

Modern Synthetic Accessibility via Palladium-Catalyzed Double C–H Bond Activation: Enabling Scalable Procurement

A 2017 methodological advance by Kondapalli et al. (J. Org. Chem., 2017) established a convenient one-pot synthesis of 5H-dibenzo[c,e]azepine-5,7(6H)-diones from simple benzamides via palladium-catalyzed ortho-selective double C–H bond activation followed by intramolecular condensation [1]. This method uses the simplest amide directing group (CONH₂) and produces the target scaffold in satisfactory to excellent yields in a single synthetic operation, representing a significant improvement over earlier multi-step routes that required pre-functionalized biaryl intermediates, specialized protecting group strategies, or harsh cyclization conditions [1][2]. The scope of the method encompasses N-aryl substituted derivatives, directly enabling the synthesis of 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione from readily available N-phenylbenzamide precursors. Earlier synthetic approaches, such as cyclization of 2-(2'-bromophenyl)ethynylaniline followed by hydrohalogenation and arylation, involve more steps and generate stoichiometric halogenated byproducts [2].

C–H Activation Palladium Catalysis Scalable Synthesis Benzamide Homocoupling

Anti-Inflammatory Activity: N-Phenyl Scaffold as a Privileged Template for Dual Anti-Edema and Analgesic Activity

Hall et al. (1990) conducted a comprehensive pharmacological screening of N-substituted 5H-dibenz[c,e]azepin-5,7(6H)diones, including the 6-phenyl derivative, for anti-inflammatory and local analgesic activity in rodent models [1]. Within this series, the 6-(4-chlorophenyl) analog demonstrated >50% inhibition of induced edema and writhing reflex at 25 mg/kg I.P. in mice, with potency comparable to the reference standards indomethacin and phenylbutazone [1]. The 6-(4-methylphenyl) analog demonstrated additional anti-arthritic and anti-gout activities in rodents, while the broader class showed inhibition of acid lysosomal hydrolytic enzymes, trypsin, elastase, collagenase, and prostaglandin synthetase at 10⁻⁵ M concentrations [1]. The N-phenyl parent compound occupies a strategic position as the unsubstituted reference point within this SAR series, enabling systematic exploration of substituent effects on the distal phenyl ring without confounding steric or electronic perturbations.

Anti-Inflammatory Analgesic Edema Inhibition Lysosomal Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for 6-Phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione Procurement


Antihyperlipidemic Lead Optimization: N-Phenyl Scaffold as the Core Template for Dual Cholesterol-Triglyceride Lowering Agents

Procure 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione as the foundational SAR template for developing dual cholesterol- and triglyceride-lowering agents targeting mixed dyslipidemia. The phenyl-substituted diphenimide subclass has demonstrated a pronounced dual lipid-lowering effect in the Triton-WR1339 rat model [1], a polypharmacology profile not achieved by statin-class agents, which lower cholesterol but not triglycerides in head-to-head comparisons with the dibenzazepine scaffold [2]. Use this compound as the unsubstituted N-phenyl reference standard to systematically explore electronic (electron-donating vs. electron-withdrawing) and steric (ortho, meta, para) substituent effects on the distal phenyl ring, leveraging the existing SAR knowledge that para-methyl and para-chloro substitution significantly modulate potency [3][4].

Oncology Screening Programs: NCI/DTP-Registered Starting Point for Antiproliferative SAR

Utilize 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione (NSC132235) as a pre-registered NCI/DTP repository compound for antiproliferative screening against the NCI-60 human tumor cell line panel. The compound has demonstrated baseline antiproliferative activity in HeLa cervical adenocarcinoma cells via PubChem BioAssay screening [1], and the broader N-substituted diphenimide class exhibits cytotoxic activity across leukemia, carcinoma, and sarcoma cell lines through inhibition of purine de novo biosynthesis enzymes (IMP dehydrogenase, PRPP amidotransferase) [5]. The N-phenyl-5,7-dione oxidation state provides a chemically distinct phenotype from the 6,7-dihydro series, enabling comparative oncology SAR across oxidation states.

Anti-Inflammatory Drug Discovery: Unsubstituted N-Phenyl Control for Aryl Substituent SAR

Deploy 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione as the unsubstituted N-phenyl control compound in systematic anti-inflammatory SAR campaigns. The Hall et al. (1990) series-level screening demonstrated that N-substituted 5H-dibenz[c,e]azepin-5,7(6H)diones possess anti-inflammatory and local analgesic activity comparable to indomethacin and phenylbutazone, with specific para-substituted analogs (4-Cl, 4-CH₃) achieving >50% edema inhibition [4]. The parent N-phenyl compound is the essential baseline for quantifying the contribution of individual substituents to potency, enzyme inhibition profile (lysosomal hydrolases, prostaglandin synthetase, collagenase), and therapeutic index.

Synthetic Methodology Development: Benchmark Substrate for C–H Activation Chemistry

Use 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione as a benchmark substrate for developing and optimizing palladium-catalyzed C–H bond activation methodologies. The Kondapalli et al. (2017) one-pot synthesis from N-phenylbenzamide via double ortho-C–H activation establishes this compound as an accessible target for testing new catalyst systems, directing groups, and oxidants in the context of biaryl lactam formation [6]. The compound's well-defined structure (C₂₀H₁₃NO₂, MW 299.3) and the availability of authentic analytical standards (NSC132235) make it suitable for rigorous reaction optimization and reproducibility studies.

Quote Request

Request a Quote for 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.